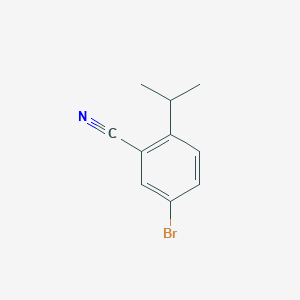![molecular formula C8H7BrN2O B13464837 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine typically involves the bromination of pyrazolo[1,5-A]pyridine derivatives. One common method includes the use of 5-bromo-2-iodopyridine as a starting material, which undergoes a series of reactions including coupling with triethylsilyl acetylene, nitrogen amination, and cyclization to form the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as silver carbonate.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of low-cost raw materials and easily controllable reaction conditions is crucial. The process involves fewer byproducts and simpler post-treatment steps, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Applications De Recherche Scientifique
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-2-methylpyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-methoxypyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and bromine at the 5-position make it a valuable intermediate for synthesizing diverse compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
5-bromo-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,1H3 |
Clé InChI |
DHUXKTAZUWITAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C(=CC=N2)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)

![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)




![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13464823.png)

![N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13464845.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
